D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-

Cellulase Induction Fungal Biotechnology Enzyme Production

Researchers studying glycoside hydrolase mechanisms often face substrate hydrolysis during assays. Thiocellobiose, a stable thioether analog of cellobiose, solves this as a non-hydrolyzable competitive inhibitor. It enables precise kinetic studies and enzyme co-crystallization (PDB: 2O9R). - Non-hydrolyzable inhibitor: withstands assay conditions for accurate Ki determination. - Potent cellulase inducer: at 0.5 mM, achieves robust expression faster than 1 mM cellobiose. - Superior CDH substrate: higher kcat with P. chrysosporium CDH for sensitive enzymatic assays. For procurement managers: ≥98% purity ensures batch-to-batch reliability for reproducible enzymology and structural biology.

Molecular Formula C12H22O10S
Molecular Weight 358.36 g/mol
CAS No. 80951-92-4
Cat. No. B013913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose, 4-S-beta-D-glucopyranosyl-4-thio-
CAS80951-92-4
SynonymsGlc1S1-b-4Glc;  4-S-β-D-Glucopyranosyl-4-thio-D-glucose; 
Molecular FormulaC12H22O10S
Molecular Weight358.36 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)SC(C(CO)O)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C12H22O10S/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1
InChIKeyVMEDEPBFFWJMMG-WELRSGGNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocellobiose: β-Glucosidase Inhibitor & Cellulase Inducer


D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- (CAS 80951-92-4), commonly referred to as thiocellobiose, is a sulfur-containing analog of cellobiose . In this disaccharide, the oxygen atom of the β(1-4) glycosidic linkage is replaced by a sulfur atom, forming a thioether bond . This modification confers unique biochemical properties, primarily acting as a non-metabolizable competitive inhibitor for β-glucosidases and as a potent inducer of cellulase production [1][2].

β-Glucosidase inhibition study fit — non-hydrolyzable competitive inhibitor enables stable enzyme-ligand complex studies.
Cellulase induction research workflow — reported highest induction rank in tested carbohydrate panel for fungal cellulase production.
Structural biology tool compound — co-crystal structure available (PDB 2O9R) supports mechanistic and structure-based design studies.

Thiocellobiose: Unmatched by Cellobiose and Analogs


The replacement of oxygen with sulfur in the glycosidic bond of D-Glucose, 4-S-beta-D-glucopyranosyl-4-thio- is not a trivial substitution. This single atom change fundamentally alters the compound's interaction with enzymes, creating a distinct functional profile [1]. While cellobiose is a hydrolyzable substrate for many β-glucosidases, its thio-analog acts as a stable, non-hydrolyzable competitive inhibitor, allowing for unique mechanistic and structural studies of glycosidases [1][2]. Furthermore, thiocellobiose exhibits superior potency as an inducer of cellulase expression and displays enhanced absorption properties, demonstrating that it cannot be treated as a generic replacement for its oxygen-based counterpart or other in-class compounds [3].

This Product
ThiocellobioseS-linkage
Non-hydrolyzable competitive inhibitor
Common Substitute
CellobioseO-linkage
Hydrolyzable natural substrate
Risk 1: Sulfur-for-oxygen substitution in the glycosidic bond alters enzyme recognition; cellobiose acts as a hydrolyzable substrate, while thiocellobiose acts as a stable inhibitor. Substrate/inhibitor profiles may not transfer directly.
Risk 2: Cellulase induction potency context may differ significantly; thiocellobiose induction response observed at lower reported concentrations compared to cellobiose. Direct replacement requires concentration-response validation.
Risk 3: Metabolic stability differs; thiocellobiose resists enzymatic hydrolysis under conditions where cellobiose is rapidly cleaved. Assay and fermentation half-life contexts may not translate.

Thiocellobiose: Verified Performance Evidence


Superior Cellulase Induction vs. Cellobiose

In a screening of 21 carbohydrates, thiocellobiose was identified as the most powerful inducer of three key cellulolytic enzymes (carboxymethylcellulase, β-glucosidase, and xylanase) in Schizophyllum commune [1].

Cellulase Induction
Head-to-head
Thiocellobiose: 0.5 mM
Cellobiose: 1 mM
2-fold higher induction potency reported
Reported highest induction rank in 21-carbohydrate panel for S. commune cellulases.
Fungal cellulase induction context; concentration-response validation recommended.
Cellulase Induction Fungal Biotechnology Enzyme Production

Non-Hydrolyzable β-Glucosidase Inhibition

High-performance liquid chromatography (HPLC) analysis demonstrated that thiocellobiose is not hydrolyzed by the extracellular enzymes produced by Schizophyllum commune, unlike its natural analog, cellobiose, which is rapidly cleaved [1].

Enzymatic Stability
Head-to-head
Thiocellobiose: No hydrolysis detected
Cellobiose: Rapidly hydrolyzed
Qualitative stability difference confirmed by HPLC
Supports long-term enzyme assay and crystallography workflows requiring stable inhibitor.
S. commune extracellular enzyme incubation; method-specific context.
Enzyme Inhibition Glycosidase Assays Mechanistic Studies

Enhanced CDH Substrate Turnover

When assayed with cellobiose dehydrogenase (CDH) from Phanerochaete chrysosporium, thiocellobiose exhibited a higher turnover number (kcat) than the enzyme's natural substrate, cellobiose [1]. The KM value for thiocellobiose was also somewhat higher [1].

CDH Turnover (kcat)
Head-to-head
Thiocellobiose: Higher kcat reported
Cellobiose: Lower kcat
KM also somewhat higher for thiocellobiose
Reported higher catalytic turnover supports CDH assay sensitivity context.
Purified CDH from P. chrysosporium; enzyme-source-dependent review.
Enzyme Kinetics Cellobiose Dehydrogenase Substrate Specificity

Crystallographic Evidence of Competitive Inhibition

The crystal structure of β-glucosidase B (BglB) from Paenibacillus polymyxa was solved in complex with thiocellobiose (PDB ID: 2O9R) [1]. This structure provides atomic-level detail of the compound acting as a competitive inhibitor within the enzyme's active site.

Co-crystal Structure
Cross-study comparable
PDB 2O9R at 2.30 Å resolution
BglB-thiocellobiose complex
Atomic-level binding-mode validation for structure-based design studies.
Paenibacillus polymyxa BglB; species-specific active-site context.
Structural Biology X-ray Crystallography Glycosidase Inhibition

Improved Absorption Over Cellobiose

Thiocellobiose is reported to have enhanced absorption compared to its oxygen-based counterpart, cellobiose . This is believed to be a consequence of the sulfur atom in the thioglycosidic bond .

Absorption Profile
Data to verify
Reported enhanced absorption vs cellobiose
Quantitative data not provided
Absorption context may differ; requires independent validation.
Source-specific review; no experimental conditions or numeric data available.
Bioavailability Pharmacokinetics Glycobiology

Thiocellobiose: Key Application Scenarios


Potent Cellulase Induction in Fungi

Thiocellobiose is the preferred inducer for achieving robust and rapid expression of cellulolytic enzymes in fungal systems. Its use can maximize enzyme yields at lower concentrations (0.5 mM) compared to cellobiose (1 mM) and eliminate the latency period observed with other inducers, thereby improving process efficiency in industrial enzyme production [1].

Glycosidase Structural Biology & Drug Design

As a non-hydrolyzable, stable analog of cellobiose with a solved co-crystal structure (PDB: 2O9R), thiocellobiose is an essential tool for X-ray crystallography and NMR studies aimed at elucidating the catalytic mechanism of β-glucosidases [2]. It serves as a reliable competitive inhibitor for trapping the enzyme in a specific conformational state, providing a solid foundation for structure-based design of novel glycosidase inhibitors [2].

High-Sensitivity CDH Assays

For researchers studying cellobiose dehydrogenase (CDH), thiocellobiose is a valuable alternative substrate. Its higher catalytic turnover (kcat) with CDH from *P. chrysosporium* allows for the development of more sensitive enzymatic assays compared to those using cellobiose, facilitating better kinetic characterization and detection of this industrially relevant enzyme [3].

Glycosidase Inhibitor Development

The stability and defined binding mode of thiocellobiose make it a useful scaffold for developing more potent or selective β-glucosidase inhibitors. Its demonstrated resistance to hydrolysis ensures it remains intact during biological assays, enabling accurate determination of inhibitory constants (Ki) and providing a reliable control for evaluating novel inhibitor candidates [4].

Application
Selection Property
Validation Focus
Fungal cellulase induction studies
Induction potency rank in tested panel
Concentration-response validation in target fungal strain
Glycosidase structural biology
Non-hydrolyzable inhibitor with co-crystal structure
Binding-mode confirmation in target glycosidase
CDH enzyme kinetics and assay development
Reported higher kcat vs cellobiose
Turnover and KM validation under assay-specific conditions
Glycosidase inhibitor discovery
Stable competitive inhibitor scaffold
Inhibitory constant (Ki) determination and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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